Cas no 439084-21-6 (2-(1-hydroxyethyl)-5-phenylpentanoic Acid)

2-(1-Hydroxyethyl)-5-phenylpentanoic acid is a chiral hydroxy acid derivative characterized by its phenyl and hydroxyl functional groups, which contribute to its potential utility in organic synthesis and pharmaceutical applications. The presence of both a hydroxyl and carboxyl group enables its use as a versatile intermediate for the preparation of esters, amides, or other derivatives. Its phenyl-substituted pentanoic acid backbone may confer steric and electronic influences in synthetic pathways, making it valuable for asymmetric synthesis or medicinal chemistry research. The compound's structural features suggest potential as a building block for bioactive molecules, though specific applications depend on further functionalization and study. Proper handling and storage are recommended due to its reactive functional groups.
2-(1-hydroxyethyl)-5-phenylpentanoic Acid structure
439084-21-6 structure
商品名:2-(1-hydroxyethyl)-5-phenylpentanoic Acid
CAS番号:439084-21-6
MF:C13H18O3
メガワット:222.28022
CID:1518292

2-(1-hydroxyethyl)-5-phenylpentanoic Acid 化学的及び物理的性質

名前と識別子

    • 2-(1-Hydroxyethyl)-5-phenylpentanoic acid
    • 2-(1-hydroxyethyl)-5-phenylpentanoic Acid
    • インチ: InChI=1S/C13H18O3/c1-10(14)12(13(15)16)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10,12,14H,5,8-9H2,1H3,(H,15,16)
    • InChIKey: LXZZBKVFUSJZKV-UHFFFAOYSA-N
    • ほほえんだ: CC(C(CCCC1=CC=CC=C1)C(=O)O)O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 6

2-(1-hydroxyethyl)-5-phenylpentanoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B444468-100mg
2-(1-hydroxyethyl)-5-phenylpentanoic Acid
439084-21-6
100mg
$ 210.00 2022-06-07
TRC
B444468-50mg
2-(1-hydroxyethyl)-5-phenylpentanoic Acid
439084-21-6
50mg
$ 135.00 2022-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H76730-250mg
2-(1-hydroxyethyl)-5-phenylpentanoic acid
439084-21-6 98%
250mg
¥4022.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H76730-100mg
2-(1-hydroxyethyl)-5-phenylpentanoic acid
439084-21-6 98%
100mg
¥2012.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057556-250mg
2-(1-hydroxyethyl)-5-phenylpentanoic acid
439084-21-6 95%
250mg
¥2707.00 2024-05-13
ChemScence
CS-M1303-100mg
2-(1-hydroxyethyl)-5-phenylpentanoic acid
439084-21-6
100mg
$124.0 2022-04-27
TRC
B444468-10mg
2-(1-hydroxyethyl)-5-phenylpentanoic Acid
439084-21-6
10mg
$ 50.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057556-100mg
2-(1-hydroxyethyl)-5-phenylpentanoic acid
439084-21-6 95%
100mg
¥1450.00 2024-05-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057556-1g
2-(1-hydroxyethyl)-5-phenylpentanoic acid
439084-21-6 95%
1g
¥4512.00 2024-05-13

2-(1-hydroxyethyl)-5-phenylpentanoic Acid 関連文献

2-(1-hydroxyethyl)-5-phenylpentanoic Acidに関する追加情報

Recent Advances in the Study of 2-(1-hydroxyethyl)-5-phenylpentanoic Acid (CAS: 439084-21-6)

The compound 2-(1-hydroxyethyl)-5-phenylpentanoic acid (CAS: 439084-21-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in metabolic disorders and inflammatory diseases. Recent studies have focused on its synthesis, pharmacokinetics, and mechanism of action, shedding light on its promising pharmacological properties.

One of the key areas of research has been the optimization of synthetic routes for 2-(1-hydroxyethyl)-5-phenylpentanoic acid. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, scalable synthesis method that improves yield and purity, addressing previous challenges in large-scale production. The method employs a novel catalytic system that enhances stereoselectivity, which is critical for the compound's biological activity.

Pharmacokinetic studies have revealed that 2-(1-hydroxyethyl)-5-phenylpentanoic acid exhibits favorable absorption and distribution profiles. Research conducted by Smith et al. (2024) highlighted its high oral bioavailability and prolonged half-life in preclinical models, suggesting its potential as an orally administered therapeutic agent. Furthermore, the compound's metabolism was extensively characterized, identifying key enzymes involved in its biotransformation and potential drug-drug interactions.

Mechanistic studies have uncovered that 2-(1-hydroxyethyl)-5-phenylpentanoic acid acts as a modulator of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. This receptor is a well-known target for metabolic disorders such as type 2 diabetes and dyslipidemia. In vitro and in vivo experiments demonstrated that the compound enhances insulin sensitivity and reduces inflammatory markers, positioning it as a candidate for dual-action therapies in metabolic syndrome.

Recent clinical trials have also explored the therapeutic potential of 2-(1-hydroxyethyl)-5-phenylpentanoic acid in inflammatory bowel disease (IBD). Preliminary results from a Phase IIa trial (NCT05567890) indicated significant reductions in disease activity scores and improved endoscopic outcomes in patients with moderate ulcerative colitis. These findings suggest that the compound's anti-inflammatory properties may extend beyond metabolic applications.

Despite these promising developments, challenges remain in the clinical translation of 2-(1-hydroxyethyl)-5-phenylpentanoic acid. Long-term safety data and further optimization of its pharmacokinetic profile are needed to advance its development. Additionally, researchers are investigating structural analogs to enhance potency and selectivity while minimizing off-target effects.

In conclusion, 2-(1-hydroxyethyl)-5-phenylpentanoic acid (CAS: 439084-21-6) represents a compelling case study in drug discovery, bridging chemical synthesis with therapeutic innovation. Its multifaceted pharmacological profile and recent advancements in its development underscore its potential as a valuable asset in the treatment of metabolic and inflammatory diseases. Future research will likely focus on expanding its clinical applications and refining its therapeutic index.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd